molecular formula C8H9N5O2 B2698021 N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine CAS No. 1795364-45-2

N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine

Cat. No.: B2698021
CAS No.: 1795364-45-2
M. Wt: 207.193
InChI Key: HNIBAGQPRBHSKK-UHFFFAOYSA-N
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Description

“N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the nitro group, and the attachment of the prop-2-yn-1-yl and methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it would have a nitro group (-NO2) attached at the 5-position, a methyl group (-CH3) attached to one of the nitrogen atoms, and a prop-2-yn-1-yl group (a three-carbon chain with a triple bond) attached to the other nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which would make the compound somewhat acidic. The triple bond in the prop-2-yn-1-yl group could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the nitro group might make the compound more polar, affecting its solubility in different solvents .

Future Directions

The study of pyrimidine derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the biological activity of this compound, as well as methods for its synthesis .

Properties

IUPAC Name

2-N-methyl-5-nitro-2-N-prop-2-ynylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-3-4-12(2)8-10-5-6(13(14)15)7(9)11-8/h1,5H,4H2,2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIBAGQPRBHSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=NC=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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